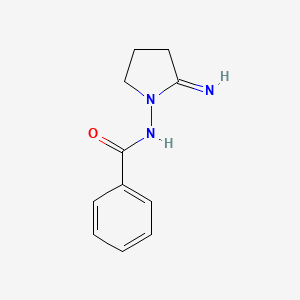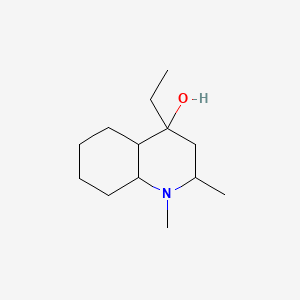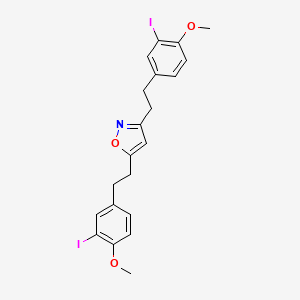
3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of two 3-iodo-4-methoxyphenethyl groups attached to the isoxazole ring. Isoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole typically involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is catalyzed by copper(I) or ruthenium(II) catalysts. The reaction conditions usually involve mild basic conditions (e.g., sodium bicarbonate) at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the high costs, low abundance, and toxicity associated with metal-catalyzed reactions. These methods are eco-friendly and generate less waste .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include various functionalized isoxazole derivatives, which can have different biological activities and applications .
Scientific Research Applications
3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer, antibacterial, and antiviral properties.
Medicine: The compound is explored for its potential use in drug discovery and development.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various biological targets, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-3,5-dimethylisoxazole: Another isoxazole derivative with similar structural features.
5-Amino-3-aryl-4-methoxycarbonylisoxazoles: Isoxazole derivatives with potential cardiovascular and antithrombotic activities.
Uniqueness
3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole is unique due to the presence of two 3-iodo-4-methoxyphenethyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .
Properties
| 88551-74-0 | |
Molecular Formula |
C21H21I2NO3 |
Molecular Weight |
589.2 g/mol |
IUPAC Name |
3,5-bis[2-(3-iodo-4-methoxyphenyl)ethyl]-1,2-oxazole |
InChI |
InChI=1S/C21H21I2NO3/c1-25-20-9-5-14(11-18(20)22)3-7-16-13-17(27-24-16)8-4-15-6-10-21(26-2)19(23)12-15/h5-6,9-13H,3-4,7-8H2,1-2H3 |
InChI Key |
OLKBEWQCRHKBOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=NO2)CCC3=CC(=C(C=C3)OC)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12893581.png)
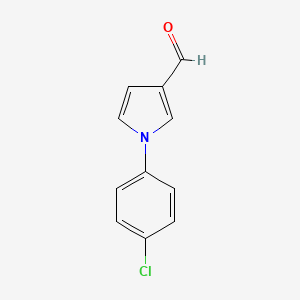
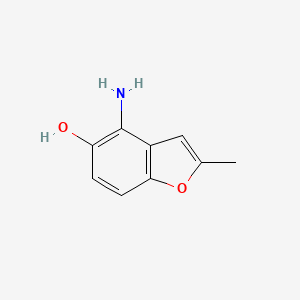
![N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide](/img/structure/B12893590.png)

![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12893603.png)
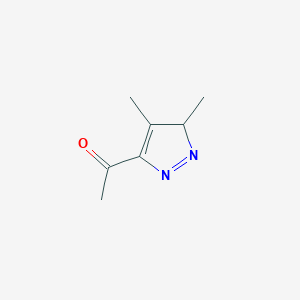
![5-Methoxy-3-methylbenzo[c]isoxazole](/img/structure/B12893615.png)


